An In-depth Technical Guide to N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)
An In-depth Technical Guide to N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a synthetic, hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺).[1][2] Its robust coordination chemistry has positioned it as a significant compound in various fields, from agricultural applications to correct iron deficiencies in plants to clinical research for the treatment of iron overload disorders in humans.[3][4] This guide provides a comprehensive overview of the core properties of HBED, including its chemical and physical characteristics, iron-chelating efficacy, and preclinical data. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.
Core Properties of HBED
HBED is a member of the aminocarboxylate family of chelators.[5] Its structure, featuring two phenolic groups, two tertiary amine groups, and two carboxylic acid groups, allows it to form a stable 1:1 complex with trivalent metal ions, most notably Fe³⁺.[1][2]
Chemical and Physical Properties
The fundamental properties of HBED are summarized in the table below. These characteristics are crucial for understanding its behavior in biological and environmental systems.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₆ | [6][7] |
| Molecular Weight | 388.41 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [6][8] |
| CAS Number | 35998-29-9 | [6] |
| Boiling Point (Predicted) | 614.7±55.0 °C | [6] |
| Density (Predicted) | 1.374±0.06 g/cm³ | [6] |
| pKa (Predicted) | 1.77±0.10 | [6] |
| Solubility | Low solubility in nonpolar solvents. The monosodium salt is used to increase aqueous solubility. | [5][9] |
Table 1: Key Chemical and Physical Properties of HBED
Iron Chelation and Stability
HBED's primary function is its exceptional ability to chelate iron. It exhibits one of the highest known stability constants for the Fe³⁺ complex, making it a powerful tool for managing iron levels.
The stability of the Fe-HBED complex is significantly higher than that of other common iron chelates, such as EDDHA, which is often used in agriculture.[3] This high stability ensures that iron remains chelated even under a wide range of pH conditions, up to a pH of 12.[3][10]
| Chelate | Log Stability Constant (K) for Fe³⁺ | Reference |
| HBED | 39.01 | [3] |
| o,o-EDDHA | 35.09 (±0.28) | [3] |
| HEDTA | Lower than HBED | [11] |
Table 2: Comparison of Fe³⁺ Stability Constants
This extraordinary stability is critical for its efficacy in both agricultural and potential medical applications, as it prevents the premature release of iron, which could lead to toxicity.[3] Furthermore, HBED shows low affinity for copper, reducing the risk of iron displacement by copper and potential copper toxicity.[3]
Applications in Drug Development
HBED is being investigated as a therapeutic agent for conditions of iron overload, such as β-thalassemia and hemochromatosis, which can result from frequent blood transfusions.[12][13][14] The goal of chelation therapy is to bind excess iron and facilitate its excretion from the body, thereby preventing organ damage.[13]
Preclinical and Clinical Findings
Studies in animal models and early clinical trials have demonstrated the potential of HBED as an iron-chelating drug.
-
Efficacy : Subcutaneous injections of HBED in iron-loaded primates resulted in a net iron excretion nearly three times greater than that observed with similar doses of the standard-of-care chelator, deferoxamine (DFO).[5]
-
Oral Bioavailability : A significant challenge for HBED has been its poor oral absorption.[5][12] Physicochemical analyses suggest this is due to a symmetrical intramolecular hydrogen-bond network that hinders its permeability across cell membranes.[9]
-
Prodrug Development : To overcome poor oral bioavailability, research has focused on developing prodrugs, such as monoester derivatives. These modifications aim to disrupt the symmetrical H-bond network, thereby improving solubility in nonpolar environments and enhancing absorption.[9] In vivo experiments in marmoset monkeys showed that a monoethyl ester derivative of HBED was well-absorbed orally, whereas the parent compound was largely ineffective.[9]
-
Safety : In a phase I clinical trial, orally administered HBED was shown to enhance iron excretion in patients with thalassemia major.[12] No significant toxicity was observed in the studies performed to date.[5][12]
Synthesis and Experimental Protocols
Synthesis of HBED
Several synthetic routes for HBED have been reported. A common approach involves the reaction of N,N'-bis(2-hydroxybenzyl)ethylenediamine with formaldehyde and hydrogen cyanide (HCN) to form an amide intermediate, followed by hydrolysis to yield HBED.[1][15][16] An alternative method involves the reductive amination of glyoxylic acid with a salan-type compound.[4][17]
Protocol: Iron(III)-Catalyzed Hydrolysis of HBEDDA to HBED [16] This protocol describes the final step in one of the synthesis routes for HBED.
-
Preparation : Prepare a solution of the HBED diamide (HBEDDA) intermediate.
-
Catalyst Addition : Introduce an Iron(III) source to the solution. The Fe³⁺ ion will catalyze the hydrolysis of the amide groups.
-
Reaction Conditions : Maintain the reaction at 25.0 °C.
-
Monitoring : The reaction proceeds rapidly. The conversion can be monitored using appropriate analytical techniques (e.g., HPLC, NMR) to confirm the formation of HBED. The pseudo-first-order rate constant for this conversion has been reported as 3.1 × 10⁻³ s⁻¹.[16]
-
Isolation : Once the reaction is complete, the final HBED product is isolated and purified.
Determination of Iron Chelation Efficacy
Protocol: In Vivo Evaluation in an Animal Model (Adapted from primate studies) [5]
-
Animal Model : Utilize iron-loaded primates (e.g., Cebus apella monkeys). Iron loading can be achieved through parenteral administration of an iron-dextran complex.
-
Drug Administration : Administer HBED (or its derivatives) and a comparator drug like Deferoxamine (DFO) via a specific route (e.g., subcutaneous injection). Doses should be equimolar to allow for direct comparison. For example, a dose of 162 μmol/kg of HBED could be used.[5]
-
Sample Collection : Collect urine and feces over a defined period post-administration (e.g., 24-48 hours) for total iron content analysis.
-
Iron Analysis : Analyze the iron content in the collected samples using methods such as atomic absorption spectroscopy.
-
Calculation of Efficacy : Calculate the net iron excretion by subtracting the baseline iron excretion (measured before drug administration) from the total iron excreted after drug administration. The efficiency of chelation is often expressed as a percentage of the dose administered.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for HBED in treating iron overload is straightforward: it binds to excess systemic iron, preventing it from participating in harmful Fenton reactions that generate reactive oxygen species. The resulting stable [Fe-HBED] complex is then eliminated from the body.
Future Directions
The development of HBED and its derivatives continues to be an active area of research. Key future directions include:
-
Optimizing Oral Formulations : Further refinement of prodrug strategies to achieve reliable and effective oral administration is paramount for clinical success.[9]
-
Long-Term Safety Studies : Comprehensive long-term toxicity studies are necessary to fully establish the safety profile of HBED for chronic use.
-
Radiopharmaceutical Applications : Derivatives of HBED, such as HBED-CC, are being used as chelators for Gallium-68 (⁶⁸Ga) in PET imaging tracers for diagnosing cancers, like prostate cancer.[18] The rigidity of the HBED backbone is being modified to control isomer formation and improve in vivo behavior.[19]
Conclusion
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid is a highly potent iron-chelating agent with significant potential in both medicine and agriculture. Its exceptional stability with ferric iron makes it a compelling candidate for treating iron overload disorders. While challenges in its oral bioavailability have historically limited its clinical application, ongoing research into prodrugs and novel formulations shows promise. The detailed properties and protocols outlined in this guide serve as a valuable resource for scientists and researchers working to unlock the full therapeutic potential of HBED.
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